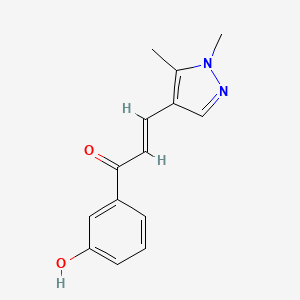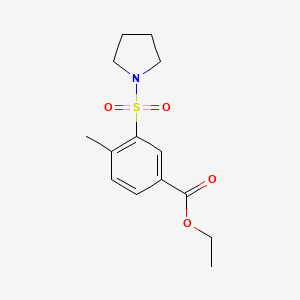![molecular formula C20H24N2O2 B5345951 2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5345951.png)
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. This pathway is activated in response to viral and bacterial infections, as well as cancer. When this compound activates the STING pathway, it leads to the production of interferons and other cytokines that stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of interferons and other cytokines, which activate immune cells to attack cancer cells. It also inhibits the growth of blood vessels that supply tumors with nutrients, leading to tumor regression. This compound has been shown to have low toxicity in animal models, making it a promising anti-cancer agent.
実験室実験の利点と制限
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied, making it a well-characterized compound. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as an anti-cancer agent. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels.
将来の方向性
For 2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide research include the development of more potent and selective STING agonists, combination with other anti-cancer agents, and exploration of its use in combination with immunotherapy.
合成法
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-(4-morpholinyl)benzylamine with 2,5-dimethylbenzoyl chloride, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学的研究の応用
2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound works by activating the immune system to attack cancer cells, leading to tumor regression. It has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply tumors with nutrients.
特性
IUPAC Name |
2,5-dimethyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-3-4-16(2)19(13-15)20(23)21-14-17-5-7-18(8-6-17)22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVJSSMSDDXKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5345880.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5345904.png)

![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)

![N-(2,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5345954.png)
![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345968.png)